Cas no 103854-62-2 (8-Methoxyquinoline-4-carbaldehyde)

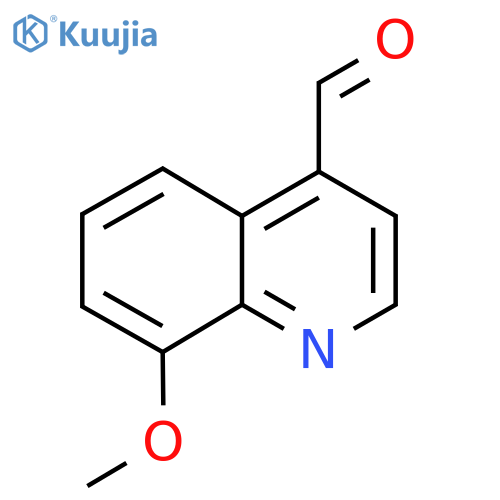

103854-62-2 structure

商品名:8-Methoxyquinoline-4-carbaldehyde

CAS番号:103854-62-2

MF:C11H9NO2

メガワット:187.194662809372

MDL:MFCD06824369

CID:2157529

PubChem ID:19776664

8-Methoxyquinoline-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 8-Methoxyquinoline-4-carbaldehyde

- 8-methoxy-4-quinolinecarboxaldehyde

- AK174465

- 8-Methoxy-quinoline-4-carbaldehyde

- FCH1175309

- CS-0150292

- AKOS023205712

- SB67689

- 103854-62-2

- DB-229716

- SCHEMBL1335770

- AS-40001

- MFCD06824369

-

- MDL: MFCD06824369

- インチ: 1S/C11H9NO2/c1-14-10-4-2-3-9-8(7-13)5-6-12-11(9)10/h2-7H,1H3

- InChIKey: BGPDVGSICZEUHR-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=CC2=C(C=O)C=CN=C21

計算された属性

- せいみつぶんしりょう: 187.063328530g/mol

- どういたいしつりょう: 187.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 1.3

8-Methoxyquinoline-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM223007-1g |

8-Methoxyquinoline-4-carbaldehyde |

103854-62-2 | 95% | 1g |

$260 | 2023-01-05 | |

| abcr | AB456282-250 mg |

8-Methoxyquinoline-4-carbaldehyde; . |

103854-62-2 | 250MG |

€195.80 | 2022-06-10 | ||

| Chemenu | CM223007-1g |

8-Methoxyquinoline-4-carbaldehyde |

103854-62-2 | 95% | 1g |

$515 | 2021-08-04 | |

| eNovation Chemicals LLC | Y0993446-5g |

8-Methoxy-quinoline-4-carbaldehyde |

103854-62-2 | 95% | 5g |

$1200 | 2024-08-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM251-200mg |

8-Methoxyquinoline-4-carbaldehyde |

103854-62-2 | 95+% | 200mg |

820.0CNY | 2021-07-17 | |

| Alichem | A189006299-1g |

8-Methoxyquinoline-4-carbaldehyde |

103854-62-2 | 95% | 1g |

$578.55 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3848-5G |

8-methoxyquinoline-4-carbaldehyde |

103854-62-2 | 95% | 5g |

¥ 8,738.00 | 2023-03-20 | |

| eNovation Chemicals LLC | D501991-250mg |

8-methoxyquinoline-4-carbaldehyde |

103854-62-2 | 95% | 250mg |

$350 | 2024-05-24 | |

| Alichem | A189006299-250mg |

8-Methoxyquinoline-4-carbaldehyde |

103854-62-2 | 95% | 250mg |

$231.08 | 2023-09-04 | |

| Alichem | A189006299-5g |

8-Methoxyquinoline-4-carbaldehyde |

103854-62-2 | 95% | 5g |

$1593.00 | 2023-09-04 |

8-Methoxyquinoline-4-carbaldehyde 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

103854-62-2 (8-Methoxyquinoline-4-carbaldehyde) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 4770-00-7(3-cyano-4-nitroindole)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:103854-62-2)8-Methoxyquinoline-4-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):314.0